molecular formula C15H17BrN4O2S B214156 4-bromo-1-methyl-N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-1H-pyrazole-3-carboxamide

4-bromo-1-methyl-N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-1H-pyrazole-3-carboxamide

Cat. No. B214156
M. Wt: 397.3 g/mol
InChI Key: ZSOBTROBFDRMIU-UHFFFAOYSA-N
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Description

4-bromo-1-methyl-N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-1H-pyrazole-3-carboxamide is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.

Scientific Research Applications

4-bromo-1-methyl-N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-1H-pyrazole-3-carboxamide has been studied for its potential therapeutic applications in the treatment of various diseases such as cancer, inflammation, and neurodegenerative disorders. It has been found to exhibit anti-cancer activity by inhibiting the growth of cancer cells and inducing apoptosis. It also has anti-inflammatory properties by reducing the production of pro-inflammatory cytokines. Additionally, it has shown neuroprotective effects by preventing neuronal cell death.

Mechanism of Action

The mechanism of action of 4-bromo-1-methyl-N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-1H-pyrazole-3-carboxamide involves the inhibition of various signaling pathways such as the PI3K/Akt/mTOR pathway and the NF-κB pathway. It also activates the AMPK pathway, which plays a role in regulating cellular energy metabolism. These actions contribute to its anti-cancer, anti-inflammatory, and neuroprotective effects.
Biochemical and Physiological Effects:
Studies have shown that 4-bromo-1-methyl-N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-1H-pyrazole-3-carboxamide can induce cell cycle arrest and apoptosis in cancer cells. It also reduces the production of pro-inflammatory cytokines such as TNF-α and IL-6. In addition, it has been found to protect against oxidative stress and prevent neuronal cell death.

Advantages and Limitations for Lab Experiments

One advantage of using 4-bromo-1-methyl-N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-1H-pyrazole-3-carboxamide in lab experiments is its potential therapeutic applications in various diseases. It also has a relatively simple synthesis method. However, one limitation is that its mechanism of action is not fully understood, which may hinder further research in this area.

Future Directions

Future research directions for 4-bromo-1-methyl-N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-1H-pyrazole-3-carboxamide include investigating its potential as a therapeutic agent for other diseases such as diabetes and cardiovascular disease. Further studies are also needed to fully understand its mechanism of action and to optimize its pharmacokinetic and pharmacodynamic properties. In addition, the development of analogs with improved efficacy and selectivity is another potential direction for future research.
Conclusion:
In conclusion, 4-bromo-1-methyl-N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-1H-pyrazole-3-carboxamide is a chemical compound with potential therapeutic applications in the treatment of various diseases. Its synthesis method is relatively simple, and it has been found to exhibit anti-cancer, anti-inflammatory, and neuroprotective effects. However, further research is needed to fully understand its mechanism of action and to optimize its pharmacokinetic and pharmacodynamic properties.

Synthesis Methods

The synthesis of 4-bromo-1-methyl-N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-1H-pyrazole-3-carboxamide involves the reaction of 4-bromo-1-methyl-1H-pyrazole-3-carboxylic acid with 3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting compound is then purified using column chromatography.

properties

Product Name

4-bromo-1-methyl-N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-1H-pyrazole-3-carboxamide

Molecular Formula

C15H17BrN4O2S

Molecular Weight

397.3 g/mol

IUPAC Name

4-bromo-1-methyl-N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]pyrazole-3-carboxamide

InChI

InChI=1S/C15H17BrN4O2S/c1-17-13(21)11-8-5-3-4-6-10(8)23-15(11)18-14(22)12-9(16)7-20(2)19-12/h7H,3-6H2,1-2H3,(H,17,21)(H,18,22)

InChI Key

ZSOBTROBFDRMIU-UHFFFAOYSA-N

SMILES

CNC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=NN(C=C3Br)C

Canonical SMILES

CNC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=NN(C=C3Br)C

Origin of Product

United States

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